Cas no 99059-63-9 (1-(4-Iodophenyl)-2-methylpropan-1-one)

1-(4-Iodophenyl)-2-methylpropan-1-one is an organic compound featuring a phenyl ring substituted with an iodine atom at the para position and a 2-methylpropanoyl group at the carbonyl position. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The iodine substituent enhances its reactivity in cross-coupling reactions, such as Suzuki or Heck couplings, facilitating the construction of complex molecular frameworks. Its ketone functionality allows for further derivatization, including reduction or nucleophilic addition. The compound’s stability and well-defined reactivity profile make it a reliable choice for research and industrial applications requiring precise functionalization.
1-(4-Iodophenyl)-2-methylpropan-1-one structure
99059-63-9 structure
Product Name:1-(4-Iodophenyl)-2-methylpropan-1-one
CAS No:99059-63-9
MF:C10H11IO
MW:274.098215341568
CID:1094331
PubChem ID:19764783
Update Time:2025-05-20

1-(4-Iodophenyl)-2-methylpropan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Iodophenyl)-2-methylpropan-1-one
    • 1-(4-iodo-phenyl)-2-methyl-propan-1-one
    • SCHEMBL1964826
    • 99059-63-9
    • FT-0708498
    • IGRZHPVXPZFKGB-UHFFFAOYSA-N
    • AKOS009337647
    • DA-39986
    • Inchi: 1S/C10H11IO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7H,1-2H3
    • InChI Key: IGRZHPVXPZFKGB-UHFFFAOYSA-N
    • SMILES: IC1C=CC(=CC=1)C(C(C)C)=O

Computed Properties

  • Exact Mass: 273.98546g/mol
  • Monoisotopic Mass: 273.98546g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 17.1Ų

1-(4-Iodophenyl)-2-methylpropan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019117162-1g
1-(4-Iodophenyl)-2-methylpropan-1-one
99059-63-9 95%
1g
$331.28 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1750987-1g
1-(4-Iodophenyl)-2-methylpropan-1-one
99059-63-9 98%
1g
¥3937.00 2024-04-23

1-(4-Iodophenyl)-2-methylpropan-1-one Related Literature

Additional information on 1-(4-Iodophenyl)-2-methylpropan-1-one

Professional Introduction to 1-(4-Iodophenyl)-2-methylpropan-1-one (CAS No. 99059-63-9)

1-(4-Iodophenyl)-2-methylpropan-1-one, identified by the Chemical Abstracts Service registry number CAS No. 99059-63-9, is a significant compound in the realm of synthetic chemistry and pharmaceutical research. This molecule, featuring a 4-iodophenyl group and a methylpropan-1-one backbone, has garnered attention due to its versatile applications in organic synthesis and as a key intermediate in the development of novel bioactive molecules.

The structural motif of 1-(4-Iodophenyl)-2-methylpropan-1-one makes it a valuable reagent in cross-coupling reactions, particularly in the Suzuki-Miyaura and Stille couplings, where the iodophenyl moiety serves as an effective leaving group. These reactions are pivotal in constructing complex aromatic systems, which are prevalent in many pharmacologically active agents. The compound’s ability to participate in such transformations under mild conditions has made it a favorite among medicinal chemists seeking efficient synthetic routes.

In recent years, the pharmaceutical industry has seen a surge in the development of small-molecule inhibitors targeting various biological pathways. Among these, molecules with arylalkyl structures have shown promise due to their ability to interact with biological targets with high specificity. 1-(4-Iodophenyl)-2-methylpropan-1-one has been utilized as a building block in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases, which play crucial roles in cancer signaling pathways. The presence of the iodophenyl group allows for facile functionalization via palladium-catalyzed reactions, enabling the introduction of diverse substituents that can modulate binding affinity and selectivity.

Moreover, the compound has found applications in materials science, where its aromatic structure and electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. The 4-iodophenyl group imparts rigidity to the molecular framework, enhancing thermal stability and charge transport properties. This has led to its incorporation into advanced materials designed for optoelectronic applications.

Recent studies have also explored the pharmacokinetic properties of derivatives of 1-(4-Iodophenyl)-2-methylpropan-1-one. Researchers have investigated how modifications around the methylpropan-1-one core can influence metabolic stability and bioavailability. For instance, replacing the methyl group with more complex alkyl or aryl groups has been shown to alter solubility profiles significantly, which is critical for drug formulation and delivery.

The synthesis of 1-(4-Iodophenyl)-2-methylpropan-1-one itself is an intriguing process that highlights modern synthetic methodologies. Traditional approaches often involve Friedel-Crafts acylation followed by iodination, but recent advances have introduced more efficient routes. For example, one such method employs directed ortho-metalation strategies to install the 4-iodophenyl group directly onto an aromatic ring precursor, streamlining the synthetic sequence and reducing byproduct formation.

In conclusion, 1-(4-Iodophenyl)-2-methylpropan-1-one (CAS No. 99059-63-9) is a multifaceted compound with broad utility across multiple domains of chemistry and materials science. Its role as a key intermediate in pharmaceutical synthesis and its potential applications in advanced materials underscore its importance in contemporary research. As synthetic techniques continue to evolve, it is likely that new methodologies for utilizing this compound will emerge, further expanding its impact on science and technology.

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